

5-Bromo-4-hydroxynicotinaldehyde molecular structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	5-Bromo-4-hydroxynicotinaldehyde
Cat. No.:	B2963512

[Get Quote](#)

An In-Depth Technical Guide to **5-Bromo-4-hydroxynicotinaldehyde**: Molecular Structure, Synthesis, and Applications in Drug Discovery

Executive Summary

5-Bromo-4-hydroxynicotinaldehyde is a highly functionalized heterocyclic compound of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its pyridine core is a prevalent scaffold in numerous pharmacologically active molecules. The strategic placement of three distinct functional groups—a reactive aldehyde, a nucleophilic hydroxyl group, and a versatile bromine atom—makes it an invaluable building block for synthesizing complex molecular architectures. This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, a representative synthetic pathway, and its critical applications in modern synthetic strategies, such as multicomponent reactions, which accelerate the discovery of novel therapeutic agents.

Core Molecular Structure and Physicochemical Properties

5-Bromo-4-hydroxynicotinaldehyde, with the CAS Number 1289109-05-2, is a substituted pyridine derivative.^{[1][2]} The core structure consists of a pyridine ring functionalized with a formyl (aldehyde) group at the 3-position, a hydroxyl group at the 4-position, and a bromine

atom at the 5-position. The name "nicotinaldehyde" specifically refers to the 3-formylpyridine scaffold.[3][4][5]

An important structural consideration is the potential for keto-enol tautomerism. The 4-hydroxypyridine form can exist in equilibrium with its 4-pyridone tautomer. This equilibrium can be influenced by the solvent, pH, and temperature, which in turn affects the molecule's reactivity and intermolecular interactions.

[Click to download full resolution via product page](#)

Caption: Tautomeric forms of the core molecule.

Table 1: Physicochemical Properties of **5-Bromo-4-hydroxynicotinaldehyde**

Property	Value	Source
CAS Number	1289109-05-2	[1][2]
Molecular Formula	C ₆ H ₄ BrNO ₂	[1][6]
Molecular Weight	202.01 g/mol	[1][6]
IUPAC Name	5-bromo-4-hydroxynicotinaldehyde	[1]
InChI Key	KPMMFNJP\$DBZTB-UHFFFAOYSA-N	[1][2]
Physical Form	Solid	[1]
Typical Purity	≥95%	[1][2]
Storage Conditions	Inert atmosphere, room temperature	[1]

Spectroscopic and Analytical Profile

While specific experimental spectra are proprietary to manufacturers, a theoretical analysis based on the molecule's structure allows for the prediction of its key spectroscopic features. This is crucial for reaction monitoring and final product characterization.

Table 2: Predicted Spectroscopic Data

Technique	Feature	Expected Chemical Shift / Wavenumber	Rationale
¹ H NMR	Aldehyde Proton (-CHO)	δ 9.5 - 10.5 ppm	Deshielded proton adjacent to an electron-withdrawing carbonyl group.
Aromatic Protons	δ 7.0 - 8.5 ppm	Two distinct singlets or narrow doublets corresponding to protons at C2 and C6 of the pyridine ring.	
Hydroxyl Proton (-OH)	δ 5.0 - 12.0 ppm (broad)	Chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding.	
¹³ C NMR	Carbonyl Carbon (C=O)	δ 185 - 200 ppm	Characteristic chemical shift for an aldehyde carbon.
Aromatic Carbons	δ 110 - 160 ppm	Six distinct signals for the carbons of the pyridine ring, with shifts influenced by the attached functional groups.	
IR Spectroscopy	O-H Stretch	3200 - 3600 cm ⁻¹ (broad)	Indicative of the hydroxyl group, broadened by hydrogen bonding.
C=O Stretch (Aldehyde)	1680 - 1710 cm ⁻¹	Strong absorption characteristic of an aromatic aldehyde.	

C=C & C=N Stretches	1400 - 1600 cm ⁻¹	Aromatic ring vibrations.	
Mass Spectrometry	Molecular Ion Peak [M] ⁺	m/z 201/203	A characteristic isotopic pattern (approx. 1:1 ratio) due to the presence of bromine (⁷⁹ Br and ⁸¹ Br).

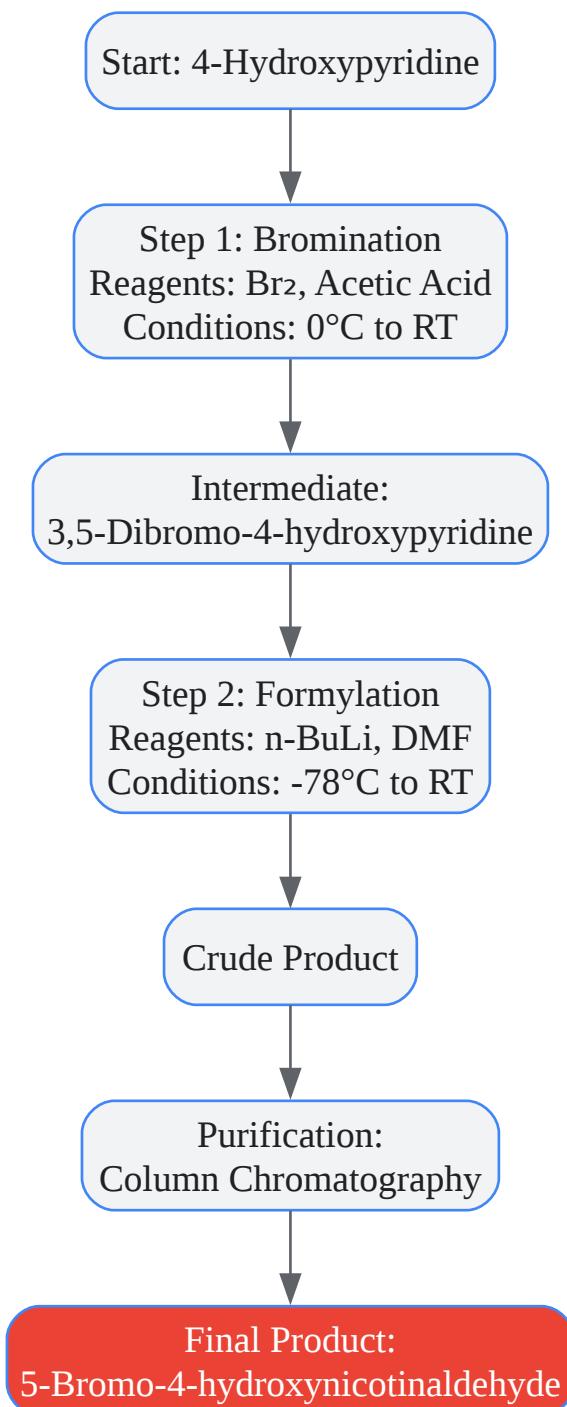
Synthesis and Purification

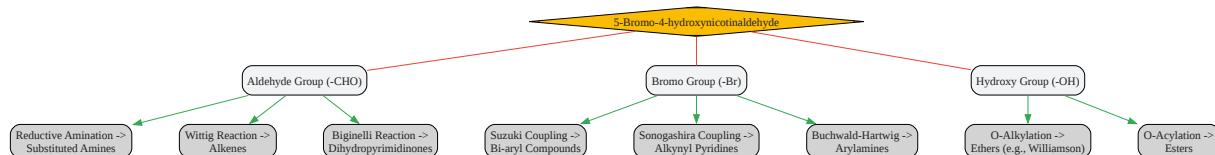
The synthesis of substituted pyridines can be complex. While several routes to **5-Bromo-4-hydroxynicotinaldehyde** are conceivable, a robust and logical approach involves the selective bromination and subsequent formylation of a suitable pyridine precursor. The following protocol is a representative method based on established organometallic and electrophilic substitution principles.

Experimental Protocol: A Representative Synthesis

This protocol outlines a two-step synthesis starting from 4-hydroxypyridine. The causality behind this choice is the commercial availability of the starting material and the well-documented regioselectivity of electrophilic substitution on the pyridine ring.

Step 1: Bromination of 4-Hydroxypyridine


- In a three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 4-hydroxypyridine (1.0 eq) in a suitable solvent such as glacial acetic acid.
- Cool the solution to 0-5 °C using an ice bath.
- Slowly add a solution of bromine (1.1 eq) in acetic acid dropwise over 30-60 minutes, ensuring the temperature does not exceed 10 °C.
- After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.


- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by carefully adding a saturated solution of sodium thiosulfate to consume excess bromine.
- Neutralize the mixture with a saturated sodium bicarbonate solution until effervescence ceases.
- The resulting precipitate, 3,5-dibromo-4-hydroxypyridine, is collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Regioselective Formylation via Lithiation-Formylation

- Suspend the 3,5-dibromo-4-hydroxypyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck flask under an inert atmosphere.
- Cool the suspension to -78 °C using a dry ice/acetone bath.
- Slowly add n-butyllithium (n-BuLi) (1.1 eq, 2.5 M in hexanes) dropwise. The rationale for this step is to perform a selective lithium-halogen exchange at one of the bromine positions. The C3 position is generally more susceptible to this exchange than the C5 position.
- Stir the mixture at -78 °C for 1 hour.
- Add anhydrous N,N-dimethylformamide (DMF) (1.5 eq) dropwise, which serves as the formylating agent.
- Maintain the temperature at -78 °C for 2 hours, then allow the reaction to warm slowly to room temperature overnight.
- Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
- Extract the aqueous layer with ethyl acetate (3x).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

- Purification: The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure **5-Bromo-4-hydroxynicotinaldehyde**. The final product's identity and purity should be confirmed by NMR and Mass Spectrometry.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-Bromo-4-hydroxynicotinaldehyde | 1289109-05-2 [sigmaaldrich.com]
- 2. 5-Bromo-4-hydroxynicotinaldehyde | CymitQuimica [cymitquimica.com]
- 3. nbino.com [nbino.com]
- 4. 3-Pyridinecarboxaldehyde | 500-22-1 [chemicalbook.com]
- 5. 3-Pyridinecarboxaldehyde | C6H5NO | CID 10371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
- To cite this document: BenchChem. [5-Bromo-4-hydroxynicotinaldehyde molecular structure]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b2963512#5-bromo-4-hydroxynicotinaldehyde-molecular-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com